4-[2-[(Aminooxy)methyl]phenyl]morpholine
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Overview
Description
4-[2-[(Aminooxy)methyl]phenyl]morpholine is a chemical compound that belongs to the class of substituted phenylmorpholines. These compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The structure of this compound includes a morpholine ring attached to a phenyl group, which is further substituted with an aminooxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[(Aminooxy)methyl]phenyl]morpholine typically involves the reaction of 2-(aminomethyl)phenol with morpholine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[2-[(Aminooxy)methyl]phenyl]morpholine undergoes various types of chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include oximes, nitroso compounds, amines, and various substituted phenylmorpholine derivatives. These products have diverse applications in medicinal chemistry and material science .
Scientific Research Applications
4-[2-[(Aminooxy)methyl]phenyl]morpholine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-[2-[(Aminooxy)methyl]phenyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminooxy group can form covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[2-[(Aminooxy)methyl]phenyl]morpholine include other substituted phenylmorpholines such as:
- 2-phenylmorpholine
- 2-phenyl-3-methylmorpholine (phenmetrazine)
- 2-phenyl-3,4-dimethylmorpholine (phendimetrazine)
- 2-phenyl-5-methylmorpholine (isophenmetrazine)
Uniqueness
What sets this compound apart from these similar compounds is the presence of the aminooxy group, which imparts unique reactivity and biological activity. This functional group allows for specific interactions with enzymes and other biomolecules, making it a valuable tool in biochemical research and drug development .
Properties
Molecular Formula |
C11H16N2O2 |
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Molecular Weight |
208.26 g/mol |
IUPAC Name |
O-[(2-morpholin-4-ylphenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C11H16N2O2/c12-15-9-10-3-1-2-4-11(10)13-5-7-14-8-6-13/h1-4H,5-9,12H2 |
InChI Key |
FUVHKDOPZUPARA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2CON |
Origin of Product |
United States |
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